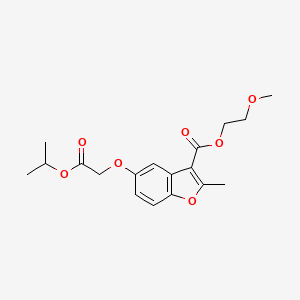
2-Methoxyethyl 5-(2-isopropoxy-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxyethyl 5-(2-isopropoxy-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate is a chemical compound with various scientific research applications. It is commonly known as MMB-FUBINACA and belongs to the class of synthetic cannabinoids. This compound has gained significant attention due to its psychoactive effects and its use in various lab experiments.
Scientific Research Applications
Acylation and Esterification Reactions
- Ester Migration in Diels–Alder Adducts : Methyl 5-methoxyfuran-2-carboxylate undergoes reactions to give compounds like trimethyl 3-hydroxy-6-methoxybenzene-1,2,4-tricarboxylate, which is identified through spectral analysis and conversion into other compounds (Abbott et al., 1974).
Synthesis of Novel Compounds
- Creation of Bicyclic and Tricyclic Structures : Reductive alkylation of methyl 3,5-dimethoxybenzoate leads to novel structures, which are further modified to create compounds like methyl 3-methoxy-5-oxobicyclo[4.2.0]oct-3-ene-1-carboxylate (Liepa et al., 1992).
- Anti-Inflammatory and Analgesic Agents : Novel compounds derived from visnagenone–ethylacetate and khellinone–ethylacetate, such as (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3, 6-tetrahydro- pyrimidin-4-yl) benzo [1,2-b: 5, 4-b’] difuran-2-carboxamide, exhibit anti-inflammatory and analgesic activities (Abu‐Hashem et al., 2020).
Applications in Medicinal Chemistry
- Anticholinesterase Action : Novel carbamates based on the molecular skeletons of furobenzofuran and methanobenzodioxepine have been shown to be potent inhibitors of acetyl- or butyrylcholinesterase, indicating potential applications in treating conditions like Alzheimer's disease (Luo et al., 2005).
Synthesis of Polymer and Resin Materials
- Polymer Synthesis : Homopolymers of 2-(trimethylsiloxy)ethyl methacrylate have been synthesized and characterized, indicating potential applications in materials science and engineering (Orphanou et al., 2000).
Mechanism of Action
Target of Action
The primary targets of 2-Methoxyethyl 5-(2-isopropoxy-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate are Rho-associated kinases (ROCK1 and ROCK2) . These kinases are key intracellular regulators of cytoskeletal dynamics and cell motility .
Mode of Action
2-Methoxyethyl 5-(2-isopropoxy-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate interacts with its targets, ROCK1 and ROCK2, by inhibiting their activity . This inhibition results in changes to the phosphorylation of downstream targets of RhoA, including myosin light chain, the myosin light chain phosphatase binding subunit, and LIM-kinase 2 .
Biochemical Pathways
The biochemical pathways affected by 2-Methoxyethyl 5-(2-isopropoxy-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate are those regulated by RhoA. By inhibiting ROCK1 and ROCK2, the compound disrupts the normal functioning of these pathways, leading to changes in cytoskeletal dynamics and cell motility
Pharmacokinetics
The pharmacokinetic properties of 2-Methoxyethyl 5-(2-isopropoxy-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate are influenced by its ability to bind to proteins in vivo . Thus, the compound’s bioavailability is impacted by its degree of protein binding .
Result of Action
The molecular and cellular effects of 2-Methoxyethyl 5-(2-isopropoxy-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate’s action include changes to the phosphorylation of downstream targets of RhoA, alterations in cytoskeletal dynamics, and modifications to cell motility . It is believed that the compound may result in improved pharmacokinetic properties compared to the unmodified parent compound .
properties
IUPAC Name |
2-methoxyethyl 2-methyl-5-(2-oxo-2-propan-2-yloxyethoxy)-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O7/c1-11(2)24-16(19)10-23-13-5-6-15-14(9-13)17(12(3)25-15)18(20)22-8-7-21-4/h5-6,9,11H,7-8,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MROWZNFWGZUAPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC(=O)OC(C)C)C(=O)OCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxyethyl 5-(2-isopropoxy-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

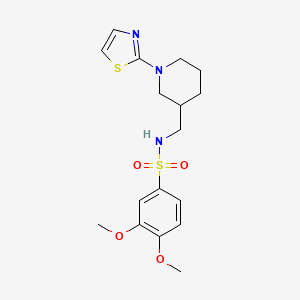
![(2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-fluoro-3-nitrophenyl)amino]prop-2-enenitrile](/img/structure/B2577277.png)

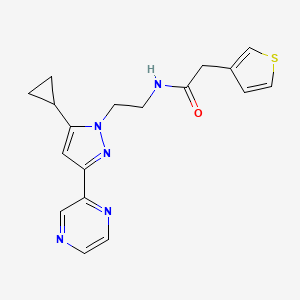


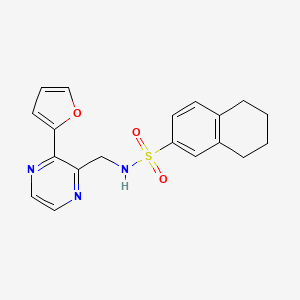

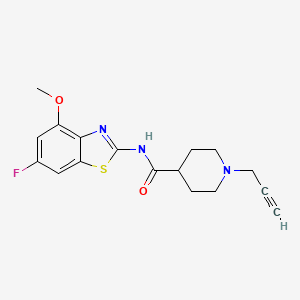

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2577292.png)
![3-oxo-N-[3-(trifluoromethyl)phenyl]-2,4-dihydroquinoxaline-1-carboxamide](/img/structure/B2577293.png)
![2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-isopropylphenyl)acetamide](/img/structure/B2577295.png)
![2-Chloro-N-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetamide](/img/structure/B2577296.png)